Lipophilicity (XLogP3) of Cyano(phenyl)methyl butanoate vs. Acetate Ester Determines Organic-Phase Partitioning
Cyano(phenyl)methyl butanoate has a computed XLogP3 of 2.4, compared to an estimated XLogP3 of approximately 1.3–1.5 for the corresponding acetate ester (mandelonitrile acetate), based on the Hansch π constant of ~0.5 per methylene unit [1] [2]. The ΔXLogP3 of approximately +0.9 to +1.1 log units corresponds to a roughly 8–12-fold higher octanol–water partition coefficient for the butyrate ester. This differential is significant for industrial-scale liquid–liquid extractions, where the butyrate ester partitions more efficiently into organic solvents such as toluene or hexane, enabling higher recovery yields and reduced solvent volumes in downstream processing [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 (Cyano(phenyl)methyl butanoate, CAS 61066-82-8) |
| Comparator Or Baseline | XLogP3 ≈ 1.3–1.5 (Mandelonitrile acetate, estimated via Hansch π contribution of +0.5 per –CH₂–; acetate has 2 fewer methylene units than butyrate) |
| Quantified Difference | ΔXLogP3 ≈ +0.9 to +1.1 (approximately 8–12-fold higher K_ow for the butyrate) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2021.05.07); Hansch π constant from Leo, Hansch & Elkins (1971) |
Why This Matters
A 10-fold difference in partitioning dictates extraction solvent choice and phase-separation efficiency during workup of enzymatic resolution mixtures, directly affecting isolated yield and process economics.
- [1] PubChem. Cyano(phenyl)methyl butanoate (Compound Summary). CID 14789727. XLogP3: 2.4. View Source
- [2] Leo, A.; Hansch, C.; Elkins, D. Partition Coefficients and Their Uses. Chem. Rev. 1971, 71 (6), 525–616. View Source
- [3] Veum, L.; Kuster, M.; Telalovic, S.; Hanefeld, U.; Maschmeyer, T. Eur. J. Org. Chem. 2002, 2002 (9), 1516–1522. View Source
